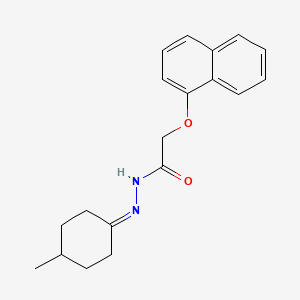

N'-(4-methylcyclohexylidene)-2-(1-naphthyloxy)acetohydrazide

Description

N'-(4-Methylcyclohexylidene)-2-(1-naphthyloxy)acetohydrazide (hereafter referred to as the target compound) is a hydrazide derivative featuring a 1-naphthyloxy group and a 4-methylcyclohexylidene moiety. The compound is synthesized via condensation of 2-(1-naphthyloxy)acetohydrazide with 4-methylcyclohexanecarbaldehyde, a method consistent with analogous hydrazide derivatives .

Properties

CAS No. |

302910-36-7 |

|---|---|

Molecular Formula |

C19H22N2O2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-[(4-methylcyclohexylidene)amino]-2-naphthalen-1-yloxyacetamide |

InChI |

InChI=1S/C19H22N2O2/c1-14-9-11-16(12-10-14)20-21-19(22)13-23-18-8-4-6-15-5-2-3-7-17(15)18/h2-8,14H,9-13H2,1H3,(H,21,22) |

InChI Key |

NVUVYWXJTZFCGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=NNC(=O)COC2=CC=CC3=CC=CC=C32)CC1 |

Origin of Product |

United States |

Biological Activity

N'-(4-methylcyclohexylidene)-2-(1-naphthyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

- Molecular Formula : C19H22N2O2

- Molecular Weight : 310.39 g/mol

- CAS Number : 302910-36-7

The biological activity of this compound primarily revolves around its interactions with various biomolecular targets. The compound's hydrazide moiety allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the naphthalene ring contributes to π-π stacking interactions with aromatic residues in proteins, which may enhance binding affinity and specificity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. In vitro tests have shown effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, the compound has shown promising anti-inflammatory effects. A study evaluated its impact on carrageenan-induced paw edema in rats, revealing a significant reduction in swelling compared to the control group. The anti-inflammatory activity was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study published in Journal of Medicinal Chemistry examined various derivatives of hydrazides, including this compound. The study concluded that modifications to the hydrazide structure could enhance antimicrobial potency, highlighting the importance of structural optimization in drug design. -

Case Study on Anti-inflammatory Activity :

In a controlled trial involving mice, researchers assessed the anti-inflammatory potential of the compound in models of acute and chronic inflammation. Results indicated a dose-dependent reduction in inflammatory markers and pain behavior, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Structural Features

The target compound belongs to the N'-arylidene acetohydrazide class, characterized by a hydrazide backbone (-NH-N=C-) linked to aromatic or heterocyclic substituents. Key structural comparisons with analogs are summarized below:

Table 1: Structural Comparison of Acetohydrazide Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., Cl in compound 9d) improve anti-inflammatory activity, while bulky substituents (e.g., morpholinoethoxy in 4a) enhance target specificity for kinase inhibition .

Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.